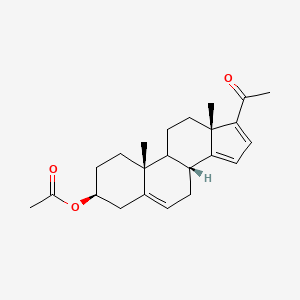
(5S,7R)-1-bromo-3-methyladamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,7R)-1-bromo-3-methyladamantane is a chiral compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of a bromine atom and a methyl group attached to the adamantane core, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-1-bromo-3-methyladamantane typically involves the bromination of 3-methyladamantane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The stereochemistry of the product is controlled by the specific reaction conditions and the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5S,7R)-1-bromo-3-methyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Depending on the nucleophile, products can include 1-hydroxy-3-methyladamantane, 1-cyano-3-methyladamantane, or 1-amino-3-methyladamantane.
Reduction: 3-methyladamantane.
Oxidation: 1-bromo-3-methyladamantane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
(5S,7R)-1-bromo-3-methyladamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and chiral catalysis.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive adamantane derivatives.
Medicine: Explored for antiviral and neuroprotective properties, similar to other adamantane-based drugs like amantadine.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mecanismo De Acción
The mechanism of action of (5S,7R)-1-bromo-3-methyladamantane depends on its specific application. In pharmacology, it may interact with molecular targets such as ion channels or enzymes, modulating their activity. The rigid adamantane core can enhance the binding affinity and specificity of the compound to its target, leading to pronounced biological effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-3-methyladamantane: Lacks the chiral centers present in (5S,7R)-1-bromo-3-methyladamantane.
1-hydroxy-3-methyladamantane: Similar structure but with a hydroxyl group instead of a bromine atom.
1-amino-3-methyladamantane: Contains an amino group in place of the bromine atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its non-chiral or differently substituted counterparts. The presence of both a bromine atom and a methyl group on the adamantane core also provides unique reactivity patterns, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H17Br |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
(5S,7R)-1-bromo-3-methyladamantane |
InChI |
InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3/t8-,9+,10?,11? |
Clave InChI |
MXAYGTASSPYUJB-IXBNRNDTSA-N |
SMILES isomérico |
CC12C[C@H]3C[C@@H](C1)CC(C3)(C2)Br |
SMILES canónico |
CC12CC3CC(C1)CC(C3)(C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


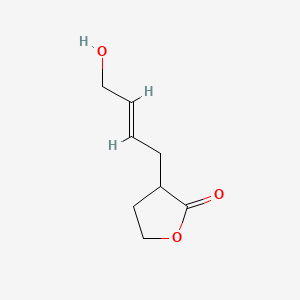
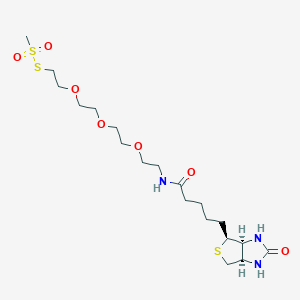
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
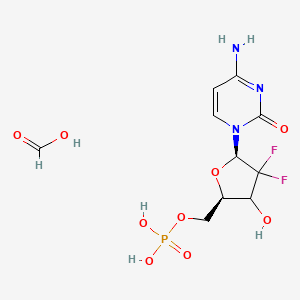
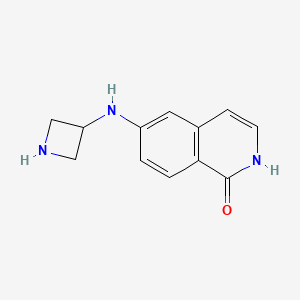

![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
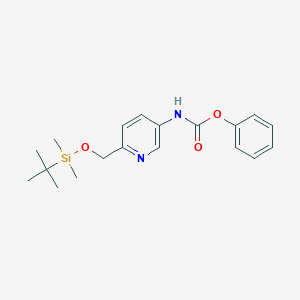
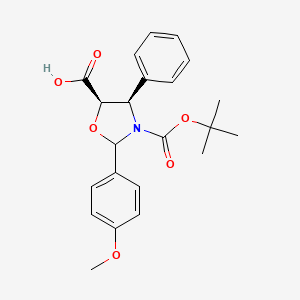
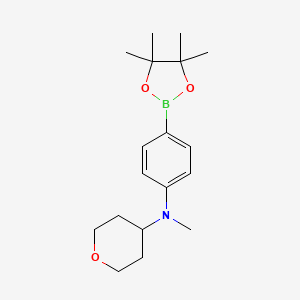
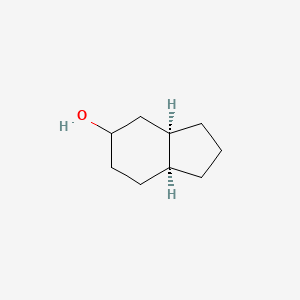
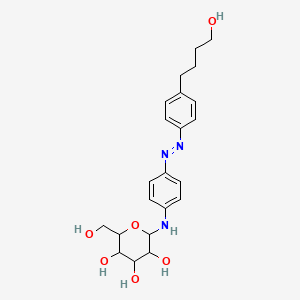
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
